1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
The synthesis of 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzothiazole ring can undergo substitution with various electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide include other benzothiazole derivatives such as:
- 2-aminobenzenethiol derivatives
- Benzothiazole-based anti-tubercular compounds
- 2,4-disubstituted thiazoles These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-ethyl-N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-4-24-13(2)10-17(22-24)19(25)23(12-15-6-5-9-27-15)20-21-16-11-14(26-3)7-8-18(16)28-20/h7-8,10-11,15H,4-6,9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCYFXBWDOOMOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC(=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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